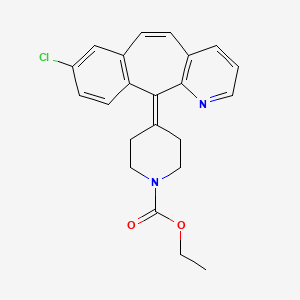

Loratadine impurity I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Loratadine impurity I is a byproduct formed during the synthesis of loratadine, a second-generation antihistamine used to treat allergies. . Understanding and controlling impurities in pharmaceutical compounds is crucial for ensuring the safety and efficacy of the final product.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Loratadine impurity I can be synthesized by substituting 8-chloro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one for 9-fluoro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one and employing similar methods as steps D through F of a preparative example . The synthesis involves a series of reactions including Grignard reactions, which are known for their highly basic and low-temperature conditions .

Industrial Production Methods

Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) to separate and quantify the impurity from the bulk drug substance . This method ensures the impurity is isolated and characterized accurately, maintaining the quality of the pharmaceutical product.

Análisis De Reacciones Químicas

Types of Reactions

Loratadine impurity I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the impurity into other derivatives.

Substitution: The impurity can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds .

Aplicaciones Científicas De Investigación

Loratadine impurity I has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical methods to ensure the purity of loratadine.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its pharmacological properties and potential therapeutic effects.

Industry: Utilized in quality control and method validation processes in pharmaceutical manufacturing .

Mecanismo De Acción

The mechanism of action of loratadine impurity I involves its interaction with histamine H1 receptors. By binding to these receptors, the impurity can inhibit the binding of histamine, thereby reducing allergic reactions . The molecular targets and pathways involved include the histamine signaling pathway, which plays a crucial role in allergic responses .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to loratadine impurity I include:

Desloratadine: The active metabolite of loratadine.

3-Hydroxy Desloratadine: A hydroxylated derivative of desloratadine.

5-Hydroxy Desloratadine: Another hydroxylated derivative of desloratadine

Uniqueness

This compound is unique due to its specific chemical structure and formation during the synthesis of loratadine. Its presence and characterization are essential for ensuring the purity and safety of loratadine as a pharmaceutical product .

By understanding the properties, synthesis, and applications of this compound, researchers and pharmaceutical manufacturers can better control and utilize this compound in various scientific and industrial contexts.

Actividad Biológica

Loratadine impurity I, a compound related to the antihistamine loratadine, has garnered attention for its potential biological activities and implications in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound is characterized by its structural similarity to loratadine, with specific modifications that impact its biological interactions. The compound's structure can be represented as follows:

This impurity is typically detected in loratadine formulations at low concentrations, often below 0.1% .

The primary mechanism of action for this compound involves its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby potentially reducing allergic responses. Unlike traditional antihistamines that merely block receptor sites, this compound may function as an inverse agonist , stabilizing the inactive form of the H1 receptor and preventing histamine-induced symptoms .

Antihistaminic Activity

Research indicates that this compound retains some antihistaminic properties similar to loratadine itself. It effectively reduces symptoms associated with allergic rhinitis and urticaria by interfering with histamine signaling pathways .

Anti-inflammatory Effects

Loratadine and its impurities have been studied for their anti-inflammatory effects. These compounds can inhibit mast cell degranulation, reducing the release of pro-inflammatory mediators and decreasing vascular permeability . This suggests a potential role in managing conditions characterized by excessive inflammation.

Additional Biological Activities

Recent studies have explored the broader biological implications of loratadine and its analogs, including:

- Anticancer Properties : Some studies suggest that loratadine and its derivatives may exhibit anticancer activity, potentially influencing cellular mechanisms involved in tumor growth and metastasis .

- Mood Disorders : There is emerging evidence that loratadine may play a role in mood regulation, possibly affecting neurotransmitter systems involved in anxiety and depression .

Case Studies

- Impurity Profile Study : A detailed study on the impurity profile of loratadine revealed three significant impurities, including this compound. The study utilized high-performance liquid chromatography (HPLC) to isolate and characterize these impurities, demonstrating their structural configurations through spectral analysis (IR, NMR, MS) .

- Pharmacological Investigations : Investigations into the pharmacological properties of loratadine and its impurities have highlighted their efficacy in modulating immune responses. For instance, high concentrations of loratadine can inhibit histamine release from mast cells, indicating a potential therapeutic application in allergic conditions .

Data Tables

Propiedades

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-ylidene)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-8,11,14H,2,9-10,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEKZPHQSXPSRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(C=CC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.